molecular formula C16H15N3O2 B2901497 1-benzyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid CAS No. 937597-56-3

1-benzyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

Cat. No.: B2901497
CAS No.: 937597-56-3
M. Wt: 281.315
InChI Key: LLLVXJSFYCPFLA-UHFFFAOYSA-N
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Description

1-benzyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyridine ring, with benzyl and methyl substituents. It has garnered interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazolopyridine core, followed by functionalization to introduce the benzyl and methyl groups.

    Formation of Pyrazolopyridine Core: The initial step often involves the cyclization of appropriate precursors such as 3,6-dimethylpyridine-2,5-dicarboxylic acid with hydrazine or its derivatives under acidic or basic conditions to form the pyrazolopyridine core.

    Benzylation and Methylation: Subsequent steps involve the introduction of benzyl and methyl groups. Benzylation can be achieved using benzyl halides in the presence of a base like potassium carbonate. Methylation is typically carried out using methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Benzyl halides in the presence of a base like potassium carbonate for benzylation; methyl iodide or dimethyl sulfate for methylation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

1-benzyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory agent and in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1-benzyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. For instance, it could inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific biological activity being investigated.

Comparison with Similar Compounds

1-benzyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid can be compared with other pyrazolopyridine derivatives:

    1-phenyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid: Similar structure but with a phenyl group instead of a benzyl group, which may alter its biological activity and chemical reactivity.

    3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid: Lacks the benzyl group, which can significantly impact its pharmacokinetic properties and biological activity.

The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct biological activities and chemical properties compared to its analogs.

Properties

IUPAC Name

1-benzyl-3,6-dimethylpyrazolo[3,4-b]pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2/c1-10-8-13(16(20)21)14-11(2)18-19(15(14)17-10)9-12-6-4-3-5-7-12/h3-8H,9H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLLVXJSFYCPFLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=NN(C2=N1)CC3=CC=CC=C3)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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